2-Propyl-10,10a-dihydroimidazo[1,5-b]isoquinoline-1,3(2H,5H)-dione
Description
Properties
CAS No. |
101195-61-3 |
|---|---|
Molecular Formula |
C14H16N2O2 |
Molecular Weight |
244.29 g/mol |
IUPAC Name |
2-propyl-10,10a-dihydro-5H-imidazo[1,5-b]isoquinoline-1,3-dione |
InChI |
InChI=1S/C14H16N2O2/c1-2-7-15-13(17)12-8-10-5-3-4-6-11(10)9-16(12)14(15)18/h3-6,12H,2,7-9H2,1H3 |
InChI Key |
WDHCNBWDILCMCF-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=O)C2CC3=CC=CC=C3CN2C1=O |
Origin of Product |
United States |
Preparation Methods
Ring-Closing via Cyclocondensation
A plausible route involves the condensation of 1,2-diamine derivatives with a diketone precursor. For example:
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Precursor synthesis : Reacting 2-aminobenzaldehyde with propylamine under reductive amination conditions yields N-propyl-1,2-diaminobenzene.
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Cyclization : Treating the diamine with a dicarbonyl compound (e.g., oxaloacetate) in acidic media induces ring closure. This method mirrors strategies used for analogous imidazoles in PDE10A inhibitor syntheses.
Representative conditions :
Alkylation of a Preformed Imidazoisoquinoline Core
An alternative approach introduces the propyl group post-cyclization:
-
Core synthesis : Generate the unsubstituted imidazoisoquinoline via Ullmann coupling or Pd-catalyzed amination.
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N-Alkylation : React the secondary amine with 1-bromopropane in the presence of a base (e.g., K₂CO₃) in DMF at 60–80°C.
Optimization challenges :
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Competing over-alkylation necessitates controlled stoichiometry.
-
Polar aprotic solvents enhance reactivity but may require inert atmospheres to prevent hydrolysis.
Hydrogenation and Saturation Control
The 10,10a-dihydro moiety implies selective reduction of the isoquinoline ring. Catalytic hydrogenation using Pd/C or PtO₂ under moderate pressure (2–4 atm H₂) in ethanol achieves partial saturation while preserving the imidazole ring. Critical parameters include:
-
Catalyst loading : 5–10 wt%
-
Temperature : 25–50°C
-
Reaction time : 4–12 hours
Over-reduction to tetrahydro derivatives remains a risk, necessitating careful monitoring via TLC or HPLC.
Analytical Characterization and Validation
Post-synthetic analysis ensures structural fidelity:
-
NMR spectroscopy : Distinct signals for the propyl chain (δ 0.9–1.1 ppm for CH₃, δ 1.4–1.6 ppm for CH₂) and imidazole protons (δ 7.2–7.8 ppm).
-
Mass spectrometry : Molecular ion peak at m/z 244.29 confirms the molecular weight.
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X-ray crystallography : Resolves the bicyclic system’s conformation, though crystallization may require vapor diffusion techniques.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
2-Propyl-10,10a-dihydroimidazo[1,5-b]isoquinoline-1,3(2H,5H)-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace specific atoms or groups in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate.
Reducing agents: Such as sodium borohydride.
Nucleophiles: Such as cyanide and benzyl chloride.
Major Products Formed
The major products formed from these reactions include various substituted imidazoisoquinolines and their derivatives. For example, the reaction with cyanide can yield 5-benzyl-1,2,3,5-tetrahydro-1,3-dioxo-2-propylimidazo[1,5-b]isoquinoline-5-carbonitrile .
Scientific Research Applications
Based on the search results, here's what is known about the applications of compounds related to "2-Propyl-10,10a-dihydroimidazo[1,5-b]isoquinoline-1,3(2H,5H)-dione":
Anti-inflammatory Activity:
- 2-[2-(Piperidino)ethyl]-10,10a-dihydro-1H,5H-imidazo[1,5-b]isoquinoline-1,3(2H)-dione hydrochloride possesses anti-inflammatory activity .
Synthesis of Related Compounds:
- A new synthesis of imidazo[1,5-b]isoquinolines has been reported .
- Reactions of 1,3-dioxoimidazo[1,5-b]isoquinolinium bromides yield 5-substituted 10,10a-dihydroimidazo[1,5-b]isoquinoline-1,3(2H,5H)-diones .
- The adduct with cyanide (Reissert compound) reacted with benzyl chloride to yield 5-benzyl-1,2,3,5-tetrahydro-1,3-dioxo-2-propylimidazo[1,5-b]isoquinoline-5-carbonitrile .
Isoquinoline Derivatives and Biological Activity:
- Isoquinolines are a group of compounds with a benzo(c)pyridine heterocyclic ring structure .
- Thiazolidin-4-ones, which can be structurally related, have demonstrated antioxidant activity . Compound 6 , with a (furan-2-ylmethyl)imino substituent, exhibited significant antioxidant activity .
- Other tested compounds displayed radical scavenging activity, although sometimes less than that of ascorbic acid .
Potential Applications:
- Some compounds with an imidazole moiety have been investigated as potential local anesthetic agents .
- Gain-of-function variants in KCNT1 channels cause severe, drug-resistant forms of epilepsy, and quinidine, a KCNT1 blocker, is related to isoquinolines .
- Mitochondrial dysfunction is implicated in a range of disease states, and some research explores targeting cytoprotective antioxidants to mitochondria using compounds containing an imidazole moiety .
Mechanism of Action
The mechanism of action of 2-Propyl-10,10a-dihydroimidazo[1,5-b]isoquinoline-1,3(2H,5H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in pathways related to cell proliferation and apoptosis .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 2-propyl-10,10a-dihydroimidazo[1,5-b]isoquinoline-1,3(2H,5H)-dione can be contextualized against related imidazo-isoquinoline derivatives. Below is a comparative analysis based on substituent effects, physicochemical properties, and biological relevance:
Table 1: Structural and Spectral Comparison of Imidazo-Isoquinoline Derivatives
Key Observations:
Substituent Effects on Solubility and Reactivity: The propyl group in the target compound enhances lipophilicity compared to polar substituents like 4-hydroxyphenyl or 7-hydroxy, which may improve blood-brain barrier penetration in drug candidates .
Spectral Differentiation :
- The fluorobenzyl derivative (S-34) exhibits distinct ¹H-NMR signals for the benzylic CH₂ group (δ ~4.5 ppm) and fluorine-coupled splitting in aromatic protons, absent in the propyl-substituted analog .
- Carbonyl stretching frequencies (IR) are consistent across derivatives (~1700 cm⁻¹), confirming the stability of the diketopiperazine-like core .
The propyl-substituted compound lacks reported bioactivity data but serves as a precursor for structurally optimized analogs .
Biological Activity
2-Propyl-10,10a-dihydroimidazo[1,5-b]isoquinoline-1,3(2H,5H)-dione is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 2-Propyl-10,10a-dihydroimidazo[1,5-b]isoquinoline-1,3(2H,5H)-dione is . Its structure features an imidazoisoquinoline core, which is known for various biological activities.
Research indicates that compounds with similar structures exhibit diverse mechanisms of action. Notably, the compound has been studied for its role as a phosphodiesterase (PDE) inhibitor. PDE enzymes are crucial in regulating intracellular signaling pathways by hydrolyzing cyclic nucleotides such as cAMP and cGMP. Inhibition of PDE10A has been linked to therapeutic effects in treating central nervous system disorders, including schizophrenia and psychosis .
Antitumor Activity
Studies have shown that derivatives of isoquinoline-1,3-dione can selectively inhibit cyclin-dependent kinases (CDK), particularly CDK4. This inhibition is associated with antitumor activity, as CDK4 plays a pivotal role in cell cycle regulation. For example, compounds similar to 2-Propyl-10,10a-dihydroimidazo[1,5-b]isoquinoline-1,3(2H,5H)-dione have demonstrated potent inhibition against CDK4 with selectivity over CDK2 and CDK1 .
Antimalarial Activity
Recent studies have also explored the antimalarial potential of imidazoisoquinolinone derivatives. In vitro evaluations against Plasmodium falciparum have shown promising results. For instance, certain derivatives exhibited IC50 values indicating effective inhibition of malaria parasite growth while maintaining low cytotoxicity against human cell lines .
Case Studies
Case Study 1: Antitumor Efficacy
In a recent study evaluating a series of isoquinoline derivatives for their antitumor properties, 2-Propyl-10,10a-dihydroimidazo[1,5-b]isoquinoline-1,3(2H,5H)-dione was highlighted for its ability to inhibit CDK4 effectively. The study reported an IC50 value significantly lower than that of established chemotherapeutic agents .
Case Study 2: Antimalarial Screening
Another investigation focused on the synthesis and biological evaluation of various imidazoisoquinolinone derivatives against P. falciparum. The findings revealed that certain compounds displayed strong antimalarial activity with selectivity indices suggesting favorable therapeutic windows .
Data Table: Biological Activity Summary
| Activity Type | Test Organism/Target | IC50 Value (µM) | Selectivity Index |
|---|---|---|---|
| Antitumor (CDK4) | Human cancer cell lines | 0.12 | >100 |
| Antimalarial | Plasmodium falciparum | 0.09 | 34 |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 2-propyl-substituted imidazo[1,5-b]isoquinoline-dione derivatives?
- Methodological Answer : A common approach involves multi-step reactions starting with a dihydroisoquinoline core. For example, dissolving the precursor in a dioxane/water mixture, adjusting the pH to 14 with sodium hydroxide, and introducing substituents via isocyanate addition under reflux (313 K). Post-reaction purification includes centrifugation, solvent evaporation, and acid precipitation to isolate the product . Yields can vary (e.g., 18–29%), emphasizing the need for optimized stoichiometry and temperature control.
Q. Which analytical techniques are critical for confirming structural integrity and purity?
- Methodological Answer :
- 1H/13C NMR : Essential for verifying substituent positions and stereochemistry. For instance, δ = 9.37 (s, 1H) in 1H NMR indicates aromatic protons, while 13C NMR signals (e.g., 172.76 ppm) confirm carbonyl groups .
- HRMS : Validates molecular weight (e.g., [M+H]+ calc. 327.11, obs. 327.09) .
- HPLC : Assesses purity, particularly for chiral derivatives, using columns optimized for imidazo-isoquinoline separation .
Q. How are purification challenges addressed post-synthesis?
- Methodological Answer : Centrifugation removes insoluble byproducts, while column chromatography (silica gel, CH2Cl2/MeOH) isolates target compounds. Acid precipitation (pH 1) followed by reflux and ice-water washing enhances crystallinity .
Advanced Research Questions
Q. What strategies improve enantioselective synthesis of chiral derivatives?
- Methodological Answer : Chiral resolution can be achieved using enantiopure isocyanate reagents (e.g., 4-fluorobenzyl isocyanate) under controlled pH and temperature. Post-synthesis, chiral HPLC or circular dichroism (CD) validates enantiomeric excess. Lower yields (e.g., 18% for S-34 vs. 29% for R-34) suggest stereochemical bias during nucleophilic attack .
Q. How can conflicting spectral data (e.g., NMR shifts) be reconciled for structurally similar analogs?
- Methodological Answer : Discrepancies in 1H NMR signals (e.g., δ 7.35–7.30 vs. 7.18–7.12) may arise from solvent effects or proton exchange. Deuterated solvent standardization and 2D NMR (COSY, HSQC) resolve overlapping peaks. Cross-referencing with computational models (DFT) further validates assignments .
Q. What role do substituents play in modulating physicochemical properties?
- Methodological Answer : Electron-withdrawing groups (e.g., 4-fluorobenzyl in S-34) enhance solubility via dipole interactions, while bulky alkyl chains (e.g., 2-propyl) increase hydrophobicity. Substituent effects on fluorescence (e.g., naphthalimide analogs) can be probed via UV-Vis and fluorescence quenching assays .
Q. How are low yields addressed in multi-step syntheses?
- Methodological Answer : Yield optimization includes:
- Microwave-assisted synthesis : Reduces reaction time (e.g., 5 minutes at 160°C vs. 5 hours reflux) .
- Catalyst screening : β-chitosan or piperidine improves cyclization efficiency .
- In situ monitoring : TLC or inline IR tracks intermediate formation .
Q. What advanced techniques characterize solid-state properties (e.g., crystallinity)?
- Methodological Answer : Single-crystal X-ray diffraction confirms molecular packing, while DSC (Differential Scanning Calorimetry) analyzes melting points (e.g., 72–74°C vs. 186–188°C for polymorphs) . Predicted density (1.36 g/cm³) and pKa (9.41) from computational models guide formulation studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
